5-Aminooxazole-4-carboxamide

Description

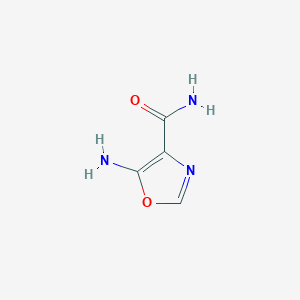

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPOLIPFJALTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660007 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30380-27-9 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Aminooxazole-4-carboxamide from Ethyl Cyanoacetate

Foreword: Strategic Synthesis of Heterocyclic Scaffolds

In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is paramount. The oxazole ring system, particularly when substituted with amino and carboxamide functionalities, represents a versatile pharmacophore and a valuable building block for combinatorial chemistry. This guide provides a comprehensive, technically-grounded narrative on the multi-step synthesis of 5-aminooxazole-4-carboxamide, originating from the readily available and economical starting material, ethyl cyanoacetate.

Our approach transcends a mere recitation of procedural steps. Instead, we delve into the causal chemistry, explaining the rationale behind the selection of reagents, the importance of specific reaction parameters, and the mechanistic underpinnings of each transformation. This document is designed for the practicing researcher and drug development professional, offering field-proven insights to ensure reproducibility, scalability, and a thorough understanding of the synthetic pathway.

The synthesis is logically segmented into four principal transformations:

-

Nitrosation: Activation of the methylene bridge in ethyl cyanoacetate to yield the pivotal intermediate, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

-

Reduction: Conversion of the hydroxyimino (oxime) group to a primary amine, furnishing ethyl 2-amino-2-cyanoacetate.

-

Amidation: Transformation of the ethyl ester to the corresponding primary carboxamide, yielding 2-amino-2-cyanoacetamide.

-

Cyclization: Ring-closure of the diamino-precursor using a C1 source to construct the target this compound heterocycle.

Each section is presented as a self-validating system, complete with detailed protocols, mechanistic insights, and quantitative data to guide the researcher from starting material to final product with confidence and scientific rigor.

Overall Synthetic Pathway

The multi-step synthesis transforms a simple aliphatic ester into a functionalized heterocyclic compound through a carefully orchestrated sequence of reactions.

Caption: Synthetic route from ethyl cyanoacetate to this compound.

Part 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

The initial step hinges on the C-nitrosation of the active methylene group in ethyl cyanoacetate. This carbon, positioned between two electron-withdrawing groups (nitrile and ester), is sufficiently acidic to be deprotonated, forming a nucleophilic carbanion that readily reacts with an electrophilic nitrosating agent.

Expertise & Experience: The Causality of Experimental Choices

The chosen method utilizes nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a mild acid, typically acetic acid.[1][2] This in situ generation is critical for safety and reactivity, as pure nitrous acid is unstable.

Why Acetic Acid? The pKa of the active methylene protons in ethyl cyanoacetate is approximately 11. A strong mineral acid would lead to rapid and uncontrolled protonation of the enolate and could also promote the hydrolysis of the ethyl ester functionality. Acetic acid provides a sufficiently acidic medium to generate the necessary concentration of the electrophilic nitrosonium ion (NO⁺) from nitrous acid while maintaining a pH (around 4.5) that minimizes ester hydrolysis.[3] This pH control is a key parameter for achieving high yields.[4] The resulting product, an oxime, is a stable, crystalline solid.[3] This intermediate, commonly known as Oxyma, is a well-regarded reagent in its own right, particularly in peptide synthesis as a coupling additive to suppress racemization.[5]

Experimental Protocol: Nitrosation of Ethyl Cyanoacetate

This protocol is adapted from established literature procedures.[2][3]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8.3 g, 120 mmol) in 50 mL of deionized water.

-

Reaction Setup: In a separate, larger flask (e.g., 250 mL) equipped with a stirring bar and placed in an ice-water bath, add ethyl cyanoacetate (11.3 g, 100 mmol).

-

Addition: To the stirred ethyl cyanoacetate, add the aqueous solution of sodium nitrite.

-

Acidification: While maintaining vigorous stirring and cooling (0-5 °C), slowly add glacial acetic acid (8.4 g, 140 mmol) to the mixture. The ester phase will gradually dissolve, and a yellow precipitate of the sodium salt of the oxime may form.

-

Reaction: Allow the reaction to stir overnight, gradually warming to room temperature.

-

Work-up & Isolation:

-

Acidify the mixture by adding 2N HCl (approx. 50 mL) until the yellow precipitate dissolves completely.

-

Extract the product into diethyl ether (4 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crystalline residue is ethyl 2-cyano-2-(hydroxyimino)acetate. Recrystallization from ethanol or ethyl acetate can be performed if higher purity is required.[3]

Data Presentation: Nitrosation Reaction

| Parameter | Value | Reference |

| Starting Material | Ethyl Cyanoacetate | [2] |

| Key Reagents | Sodium Nitrite, Acetic Acid | [2] |

| Solvent | Water | [2] |

| Temperature | 0 °C to Room Temp. | [2] |

| Typical Yield | ~87% | [2][3] |

| Melting Point | 128–133 °C | [4] |

| pKa | 4.60 | [3][4] |

Part 2: Reduction to Ethyl 2-amino-2-cyanoacetate

The conversion of the hydroxyimino group to a primary amine is a critical reduction step. The choice of reducing agent must be selective enough to avoid the reduction of the nitrile or ester functionalities.

Expertise & Experience: The Causality of Experimental Choices

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. A palladium-on-carbon (Pd/C) catalyst is highly effective for the reduction of oximes to primary amines. The reaction is performed under a hydrogen atmosphere. The solvent choice, typically an alcohol like ethanol, is important as it readily dissolves the starting material and is inert under the reaction conditions. The addition of an acid, such as HCl, is often beneficial as it converts the resulting amine into its hydrochloride salt, which prevents side reactions (like the formation of secondary amines) and often simplifies purification by precipitation.

Experimental Protocol: Catalytic Hydrogenation of Oxime

-

Reaction Setup: To a hydrogenation vessel, add ethyl 2-cyano-2-(hydroxyimino)acetate (14.2 g, 100 mmol) and 150 mL of ethanol.

-

Acidification: Add 10 mL of concentrated hydrochloric acid to the solution.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.0 g, ~0.7 mol%).

-

Hydrogenation: Secure the vessel to a Parr hydrogenator (or similar apparatus). Purge the vessel with hydrogen gas several times before pressurizing to 50 psi.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up & Isolation:

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

-

Purification: The resulting solid is ethyl 2-amino-2-cyanoacetate hydrochloride. It can be used directly in the next step or neutralized with a mild base and extracted if the free amine is required.

Data Presentation: Reduction Reaction

| Parameter | Value |

| Starting Material | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| Method | Catalytic Hydrogenation |

| Catalyst | 10% Pd/C |

| Reagents | H₂, HCl |

| Solvent | Ethanol |

| Pressure | ~50 psi |

| Typical Yield | >90% (expected) |

Part 3: Amidation to 2-Amino-2-cyanoacetamide

This step involves the conversion of the ethyl ester to a primary amide via aminolysis. This is a classic nucleophilic acyl substitution reaction.

Expertise & Experience: The Causality of Experimental Choices

The reaction requires a high concentration of ammonia to drive the equilibrium towards the amide product. Using ammonia gas bubbled through a cooled methanolic solution of the ester is a highly effective method.[6] The low temperature (0-5 °C) is crucial to minimize side reactions and to increase the solubility of ammonia gas in the solvent. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, 2-amino-2-cyanoacetamide, has lower solubility in cold methanol than the starting ester, allowing for its isolation via precipitation and filtration.[6]

Caption: Experimental workflow for the synthesis of 2-amino-2-cyanoacetamide.

Experimental Protocol: Synthesis of 2-Amino-2-cyanoacetamide

This protocol is based on a procedure for a closely related starting material.[6][7]

-

Solution Preparation: Dissolve ethyl 2-amino-2-cyanoacetate (or its hydrochloride salt, with the addition of one equivalent of a non-nucleophilic base like triethylamine) in methanol in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the cooled, stirred solution for approximately 1 hour.

-

Monitoring: Check for the disappearance of the starting material using TLC.

-

Isolation:

-

Once the reaction is complete, concentrate the reaction mixture to approximately half its original volume under reduced pressure, keeping the temperature below 45 °C.

-

Cool the concentrated slurry to 0-5 °C and stir for 1 hour to maximize precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of chilled methanol.

-

Dry the solid at 35-40 °C under vacuum for 6 hours to obtain 2-amino-2-cyanoacetamide. A purity of >99% can be achieved by recrystallization from methanol.[6]

-

Data Presentation: Amidation Reaction

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-amino-2-cyanoacetate | [6][7] |

| Key Reagent | Ammonia (gas) | [6] |

| Solvent | Methanol | [6] |

| Temperature | 0-5 °C | [6] |

| Typical Yield | ~54% (purified) | [6] |

| Molecular Weight | 99.09 g/mol | [6] |

Part 4: Cyclization to this compound

The final step is the construction of the oxazole ring. This transformation requires a C1 synthon to react with the α-aminonitrile moiety of the precursor to form the C2 position of the heterocyclic ring.

Expertise & Experience: The Causality of Experimental Choices

Formamide is an ideal reagent for this purpose. It is an inexpensive and abundant C1 feedstock that can serve as both a reactant and, when used in excess, a solvent.[8][9] The reaction mechanism involves the initial formation of an N-formyl intermediate by reaction of the primary amino group of 2-amino-2-cyanoacetamide with formamide. This is followed by an intramolecular cyclization where the oxygen of the formyl group attacks the nitrile carbon. A subsequent dehydration and tautomerization cascade then yields the aromatic 5-aminooxazole ring. Heating is required to drive this condensation and dehydration sequence. This type of reaction is a well-established strategy for building pyrimidine and other heterocyclic rings from amino-carboxamide precursors.[8]

Experimental Protocol: Ring Closure with Formamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-2-cyanoacetamide (9.9 g, 100 mmol) with an excess of formamide (50 mL).

-

Heating: Heat the mixture to 150-160 °C with stirring.

-

Reaction: Maintain the temperature for 2-3 hours. Monitor the reaction by TLC (a more polar product is expected).

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Stir the resulting slurry for 30 minutes.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual formamide.

-

Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.

-

Data Presentation: Cyclization Reaction

| Parameter | Value |

| Starting Material | 2-Amino-2-cyanoacetamide |

| Key Reagent | Formamide |

| Conditions | 150-160 °C |

| Product | This compound |

| Molecular Weight | 127.10 g/mol |

Conclusion

This guide has outlined a robust and logical four-step synthesis for producing this compound from ethyl cyanoacetate. By understanding the mechanism and the critical parameters of each step—from the pH-controlled nitrosation of the starting material to the thermally-driven cyclization with formamide—researchers can confidently execute this synthesis. The intermediates are stable and well-characterized, and the procedures are based on established, reliable chemical transformations. This pathway provides a scalable and economically viable route to a valuable heterocyclic building block, opening avenues for further exploration in medicinal chemistry and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminooxazole-4-carboxamide CAS number and properties

An In-depth Technical Guide to 5-Aminooxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring an oxazole ring substituted with an amino group and a carboxamide group. The oxazole scaffold is a key structural motif in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to participate in hydrogen bonding and other molecular interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the chemistry of analogous structures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30380-27-9 | [1][2] |

| Molecular Formula | C₄H₅N₃O₂ | [1][3] |

| Molecular Weight | 127.10 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred |

| Melting Point | Not available. Expected to be a high-melting solid. | - |

| Boiling Point | 339.5 °C at 760 mmHg | [1][4] |

| Density | 1.47 g/cm³ | [1][4] |

| Solubility | Expected to have some solubility in water and polar organic solvents like DMSO and methanol. | Inferred |

| pKa | Not available. The amino group is expected to be basic, and the amide proton weakly acidic. | - |

| LogP | 0.63720 | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from ethyl cyanoacetate and involve the formation of an intermediate that is then cyclized to form the oxazole ring. A related synthesis for ethyl 5-aminooxazole-4-carboxylate has been mentioned as a precursor for other molecules, suggesting its accessibility[5]. The carboxamide could then be formed from the corresponding ester.

A plausible synthesis is outlined below, drawing inspiration from the synthesis of related 5-aminoisoxazoles which involves the reaction of a cyanoacetate derivative with hydroxylamine[6]. For the oxazole ring, a different cyclization strategy would be required.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-Aminooxazole-4-carboxamide and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies used to elucidate the in vitro mechanism of action for novel heterocyclic compounds, with a specific focus on 5-Aminooxazole-4-carboxamide. While direct biological studies on this specific molecule are limited, its structural characteristics and the extensive research on its close analog, 5-Aminoimidazole-4-carboxamide Riboside (AICAR), provide a robust framework for investigation. This document details the established mechanisms of related compounds, proposes a rigorous experimental workflow for characterizing this compound, and offers detailed protocols for key in vitro assays. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the cellular and molecular impact of novel small molecule entities.

Introduction: The Enigmatic Profile of this compound

This compound (CAS #: 30380-27-9) is a heterocyclic compound featuring an oxazole core, a structure considered a "privileged scaffold" in medicinal chemistry.[1] The oxazole motif is often employed as a bioisostere for other rings, such as thiazole, to enhance metabolic stability and modulate pharmacokinetic properties.[2]

Current literature primarily highlights the role of this compound as a versatile synthetic intermediate. It serves as an innovative "internal traceless activator" for the C-terminal carboxylic acid in the synthesis of complex cyclodepsipeptides, a process that proceeds under mild acidic conditions without the need for external coupling reagents.[3][4] This chemical reactivity underscores its potential for interacting with biological macromolecules.

However, a significant gap exists in the public domain regarding the direct elucidation of its biological mechanism of action. To bridge this gap, this guide will leverage the extensive knowledge of its well-characterized structural analog, AICAR, to build a predictive and actionable framework for investigation.

A Mechanistic Blueprint: The Case of 5-Aminoimidazole-4-carboxamide Riboside (AICAR)

AICAR is one of the most thoroughly studied carboxamide-containing heterocyclic compounds and serves as an excellent model. Its primary mechanism revolves around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5]

Primary Mechanism: Activation of the AMPK Signaling Cascade

Once inside the cell, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics adenosine monophosphate (AMP). ZMP allosterically activates AMPK, triggering a cascade of downstream events with profound therapeutic implications, particularly in oncology.[5][6]

The key consequences of AMPK activation by AICAR include:

-

Inhibition of Cancer Cell Proliferation: Activated AMPK is a potent inhibitor of cell growth. This is observed across numerous cancer cell lines.[6]

-

Induction of Cell Cycle Arrest: AICAR treatment typically causes an arrest in the S-phase of the cell cycle. This is mechanistically linked to the increased expression of cyclin-dependent kinase inhibitors p21 and p27, as well as the tumor suppressor protein p53.[6][7]

-

Suppression of Pro-Survival Pathways: AMPK activation leads to the attenuation of the critical PI3K-Akt signaling pathway, a central node for cell survival and proliferation.[6]

-

Modulation of Stress-Activated Pathways: AICAR has been shown to induce the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in apoptosis and cell cycle regulation.[5][8]

-

Induction of Apoptosis: Sustained activation of AMPK and modulation of downstream pathways, including p38 MAPK, ultimately leads to programmed cell death through the activation of executioner caspases like caspase-3.[5]

AMPK-Independent Mechanisms

It is crucial for drug development professionals to recognize that even well-characterized molecules can have off-target or alternative mechanisms. For instance, AICAR has been shown to inhibit hepatic glucose phosphorylation by preventing the translocation of glucokinase from the nucleus to the cytosol, an effect that persists even in the absence of AMPK.[9] This highlights the necessity of comprehensive, unbiased screening in mechanistic studies.

A Proposed Framework for Mechanistic Investigation of this compound

This section outlines a logical, phased approach to systematically uncover the in vitro mechanism of action of this compound.

Phase 1: Initial Phenotypic Screening

Causality: The primary objective is to confirm biological activity and establish a quantitative measure of potency. This determines if further investigation is warranted and provides the necessary concentration ranges for subsequent experiments.

Protocol 1: Cell Viability Assay (MTT-based)

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for this compound | Reference IC₅₀ (µM) for Cisplatin[10] |

| HT-29 | Colon Adenocarcinoma | 25.5 ± 3.1 | 47.17 ± 7.43 |

| LoVo | Colon Adenocarcinoma | 32.8 ± 4.5 | >165.4 |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.4 | 55.42 ± 6.11 |

| A549 | Lung Carcinoma | 45.7 ± 5.9 | 38.63 ± 5.23 |

Phase 2: Target Class Identification

Causality: Once cytotoxic activity is confirmed, the next logical step is to narrow the field of potential molecular targets. The compound's structure suggests potential interactions with enzymes involved in nucleotide metabolism or protein kinases.

Methodologies:

-

Broad-Panel Kinase Screening: Utilize a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot) to screen the compound at two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases. A significant inhibition (>50%) of specific kinases would identify them as primary candidates for further validation.

-

Enzyme Inhibition Assays: Based on the structural similarity to AICAR, a primary hypothesis would be the inhibition of enzymes in the purine biosynthesis pathway. For example, an assay for 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase can be established.[11] The assay measures the conversion of AICAR and a folate cofactor, and inhibition can be monitored spectrophotometrically.[11]

-

Target Deconvolution: For unbiased discovery, techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct binding partners of the compound in a cellular lysate.

Phase 3: Pathway Validation and Mechanistic Confirmation

Causality: After identifying high-confidence targets or a responsive pathway, the final phase involves validating these findings and connecting them to the observed phenotype (e.g., cell death).

Protocol 2: Western Blot Analysis for Pathway Activation

-

Cell Treatment: Seed a responsive cell line (e.g., MCF-7) in 6-well plates. Once confluent, treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Based on the AICAR model and kinase screen results, probe for:

-

Phospho-AMPK (Thr172) and total AMPK

-

Phospho-Akt (Ser473) and total Akt

-

Phospho-p38 MAPK and total p38 MAPK

-

p21, p53, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity to determine changes in protein expression or phosphorylation status relative to the control.

Summary and Future Directions

This guide establishes a clear, hypothesis-driven framework for elucidating the in vitro mechanism of action of this compound. By leveraging the deep mechanistic understanding of its analog, AICAR, we can formulate a highly targeted investigational plan.

The proposed workflow—progressing from broad phenotypic screening to specific target identification and pathway validation—represents a robust and efficient strategy. Initial cell viability assays will confirm biological relevance, while subsequent kinase panels and enzyme assays will pinpoint potential molecular targets. Finally, detailed pathway analysis via western blotting and other cell-based assays will connect these molecular interactions to the ultimate cellular fate.

Successful completion of this in vitro characterization will pave the way for subsequent lead optimization, structure-activity relationship (SAR) studies, and essential in vivo efficacy and toxicity testing, moving this compound from a chemical curiosity to a potential therapeutic candidate.

References

- 1. This compound | CAS#:30380-27-9 | Chemsrc [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR) enhances the efficacy of rapamycin in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside and metformin inhibit hepatic glucose phosphorylation by an AMP-activated protein kinase-independent effect on glucokinase translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Approach to Unveiling the Therapeutic Potential of 5-Aminooxazole-4-carboxamide: A Guide to Biological Activity Screening

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Oxazole Scaffold and the Discovery Imperative

The 5-aminooxazole-4-carboxamide core represents a compelling starting point for drug discovery. Heterocyclic compounds, particularly those containing oxazole and isoxazole rings, are privileged structures in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antibacterial properties[1]. The strategic incorporation of amino and carboxamide groups provides key hydrogen bonding points for potential interactions with biological targets. However, a scaffold is merely a promise. To translate this chemical potential into therapeutic reality, a rigorous, multi-tiered biological activity screening cascade is essential.

This guide, written from the perspective of a Senior Application Scientist, eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the comprehensive evaluation of this compound and its derivatives. Our approach is built on a foundation of scientific integrity, where each experimental stage is designed to be self-validating, generating clear, actionable data that informs the next step in the discovery pipeline. We will move from broad phenotypic screens to specific mechanism-of-action studies, transforming a novel compound into a well-characterized lead candidate.

Part 1: Foundational Strategy & Pre-Screening Validation

Before embarking on any biological assay, the integrity of the test compound must be assured. The purity and identity of the this compound sample must be confirmed via analytical methods such as NMR, LC-MS, and elemental analysis. Screening an impure or incorrectly identified compound is a waste of resources and generates misleading data.

The initial screening strategy is guided by the principle of "casting a wide net" based on the known activities of related scaffolds. The oxazole and isoxazole moieties are known bioisosteres for the thiazole ring, which is present in numerous bioactive compounds[2]. This relationship suggests several promising avenues for initial investigation:

-

Oncology: Many heterocyclic compounds exhibit anticancer activity by interfering with cellular processes like proliferation and signaling.[3][4]

-

Infectious Diseases: The discovery of novel antibiotics and antivirals is a global health priority, and heterocyclic scaffolds are a proven source of such agents.[5][6]

-

Inflammation & Immunology: Compounds like 5-aminoimidazole-4-carboxamide riboside (AICAR), a structural cousin, are potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy and inflammation.[7][8] This provides a strong rationale for exploring anti-inflammatory potential.

Our screening cascade will therefore be designed as a funnel, starting with broad, high-throughput assays in these key therapeutic areas and progressively narrowing the focus to elucidate the specific molecular mechanisms of the most promising "hits."

Part 2: The Tiered Screening Cascade in Detail

Tier 1: Primary Screening - Identifying Biological Activity

The objective of Tier 1 is to efficiently determine if this compound possesses any significant biological activity in broad, cost-effective phenotypic assays.[9] These initial tests are typically conducted at a single, relatively high concentration (e.g., 10-50 µM).

A. Anticancer Screening: The initial evaluation for anticancer potential is best accomplished by assessing cytotoxicity against a panel of diverse human cancer cell lines. The MTT or MTS cell proliferation assay is a reliable and widely used colorimetric method for this purpose.[4][10] It measures the metabolic activity of cells, which correlates with the number of viable cells.[11]

-

Rationale: Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) can reveal if the compound has broad-spectrum cytotoxicity or is selective for certain cancer types.[9] A non-cancerous cell line (e.g., fibroblasts) should be included to provide an early indication of general toxicity versus cancer-specific effects.

B. Antibacterial Screening: The primary screen for antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) against a representative panel of bacteria.[12] This panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens to assess the spectrum of activity. The broth microdilution method is a standard and efficient technique.

-

Rationale: The fundamental differences in the cell wall structure between Gram-positive and Gram-negative bacteria mean that many antibacterial agents are only effective against one type. This initial screen provides crucial information about the compound's potential spectrum.[6]

C. Antiviral Screening: A cell-based assay is the most common initial screen for antiviral properties.[13] A typical method is the cytopathic effect (CPE) inhibition assay. In this assay, host cells are infected with a virus that normally causes visible cell death (CPE). The ability of the compound to prevent this cell death is quantified.

-

Rationale: This phenotypic assay can detect compounds that inhibit the virus at any stage of its life cycle (entry, replication, egress).[14] It is crucial to run a parallel cytotoxicity test without the virus to ensure that the observed effect is due to antiviral activity and not simply the compound killing the host cells.[13] The ratio of the cytotoxic concentration to the effective antiviral concentration yields the Selectivity Index (SI), a key metric for a promising antiviral candidate.

| Assay Type | Target | Metric | Result (at 20 µM) | Interpretation |

| Anticancer | MDA-MB-231 (Breast Cancer) | % Viability | 15.2% | Hit: Potent cytotoxic effect |

| A549 (Lung Cancer) | % Viability | 85.1% | No significant activity | |

| K562 (Leukemia) | % Viability | 22.5% | Hit: Potent cytotoxic effect | |

| MRC-5 (Normal Lung Fibroblast) | % Viability | 92.4% | Low toxicity to normal cells | |

| Antibacterial | S. aureus (Gram +) | % Growth | 5.6% | Hit: Potent antibacterial effect |

| E. coli (Gram -) | % Growth | 98.2% | No significant activity | |

| Antiviral | Influenza A (H1N1) in MDCK cells | % CPE Inhibition | 7.8% | No significant activity |

Tier 2: Hit Confirmation and Secondary Profiling

Any "hit" from Tier 1 must be validated. The goal of Tier 2 is to confirm the activity, establish a quantitative measure of potency (e.g., IC50 or MIC), and begin to narrow down the potential mechanism.

A. Dose-Response Analysis: For each validated hit, a full dose-response curve is generated to determine the half-maximal inhibitory/effective concentration (IC50/EC50). This is a critical measure of the compound's potency.[13]

B. Advanced Antimicrobial Profiling: For antibacterial hits, the Minimum Bactericidal Concentration (MBC) should be determined to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[12] Time-kill assays can further characterize the dynamics of the antibacterial effect.

C. Preliminary Mechanism of Action (MOA) Studies: Based on the structure and primary screening results, initial target-based assays can be performed.

-

Kinase Inhibition: Given that many anticancer drugs are kinase inhibitors, screening the compound against a panel of key oncogenic kinases (e.g., EGFR, BRAF, SRC) is a logical step for an oncology hit.[4][10]

-

Time-of-Addition Assay (Antiviral): For an antiviral hit, this assay helps determine which stage of the viral life cycle is inhibited. The compound is added at different times relative to viral infection (pre-infection, during, or post-infection) to see when it is most effective.[13][14]

Tier 3: Advanced Profiling and MOA Elucidation

With a confirmed, potent hit, the focus shifts to understanding its precise molecular mechanism.

A. Cellular Pathway Analysis: Many bioactive compounds exert their effects by modulating key signaling pathways. Based on the known pharmacology of related compounds like AICAR, which activates AMPK and subsequently inhibits pro-inflammatory pathways like NF-κB and MAPK, these are high-priority pathways to investigate.[7][8][15]

-

Western Blotting: This technique can be used to measure changes in the phosphorylation status of key pathway proteins (e.g., phospho-AMPK, phospho-p38 MAPK, phospho-IκBα) in cells treated with the compound.

-

Reporter Gene Assays: These assays use a reporter gene (like luciferase) under the control of a specific transcription factor (like NF-κB) to provide a quantitative readout of pathway activity.

Part 3: Key Experimental Protocols

The following are detailed, step-by-step protocols for core assays described in the screening cascade.

Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[4][11][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "vehicle control" (e.g., DMSO) and "no treatment" wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows standard guidelines for antimicrobial susceptibility testing.

-

Bacterial Preparation: Inoculate a bacterial colony into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a 0.5 McFarland standard.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

-

Inoculation: Add the adjusted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Conclusion and Forward Outlook

This guide outlines a comprehensive and logical framework for the biological activity screening of this compound. By employing a tiered approach that begins with broad phenotypic assays and systematically progresses to detailed mechanism-of-action studies, researchers can efficiently and effectively characterize the compound's therapeutic potential. The key is to allow the data from each stage to drive the decisions of the next, ensuring that resources are focused on the most promising avenues. The this compound scaffold holds significant promise, and through this rigorous screening cascade, its unique biological profile and potential as a future therapeutic can be fully elucidated.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aminoimidazole-4-Carboxamide-1-β-4-Ribofuranoside Inhibits Proinflammatory Response in Glial Cells: A Possible Role of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 12. criver.com [criver.com]

- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. youtube.com [youtube.com]

- 15. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

A Spectroscopic Guide to 5-Aminooxazole-4-carboxamide: Structural Elucidation for Advanced Research

Abstract

5-Aminooxazole-4-carboxamide is a vital heterocyclic scaffold, serving as a foundational building block in medicinal chemistry and drug development. Its structural integrity is paramount for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated by comparative data from analogous structures, offering researchers a reliable framework for quality control and structural verification.

Introduction: The Significance of a Simple Scaffold

The oxazole ring, particularly when functionalized with amino and carboxamide groups, represents a privileged structure in chemical biology. These moieties provide crucial hydrogen bonding donors and acceptors, enabling potent and selective interactions with biological targets. This compound is a precursor for more complex molecules, including kinase inhibitors and antiviral agents. Therefore, its precise and accurate structural confirmation is a critical first step in any synthetic campaign. This guide explains the causality behind the expected spectroscopic signals, providing the "why" behind the data to empower researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, characterized by the distinct signals of the oxazole ring proton and the exchangeable protons of the amine and amide groups.

-

Expertise & Experience: The sole proton on the oxazole ring (H2) is expected to appear as a sharp singlet significantly downfield. This is due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms within the aromatic ring system. The amine (-NH₂) and amide (-CONH₂) protons will likely appear as broad singlets due to quadrupole broadening from the ¹⁴N nuclei and their tendency to undergo chemical exchange with residual water in the solvent. Their chemical shifts can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale & Comparative Insights |

|---|---|---|---|

| H2 (Oxazole) | 7.8 - 8.2 | Singlet | Deshielded by adjacent ring heteroatoms. Similar oxazole protons in related structures appear in this region. |

| -NH₂ (Amine) | 6.5 - 7.5 | Broad Singlet | Electron-donating group on an aromatic system. Position is highly solvent and concentration-dependent. |

| -CONH₂ (Amide) | 7.0 - 8.0 (2H) | Two Broad Singlets | Amide protons are often diastereotopic and exhibit restricted rotation, potentially resolving into two distinct signals. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments and insight into their electronic nature.

-

Expertise & Experience: The carbon atoms of the oxazole ring are in distinct electronic environments. C5, directly attached to the electron-donating amino group, is expected to be the most upfield (lowest ppm) of the ring carbons due to increased electron density. Conversely, C2, situated between two electronegative heteroatoms, will be the most downfield. The carboxamide carbonyl carbon (C=O) will have a characteristic chemical shift in the typical amide range. These predictions are strongly supported by data from 2-substituted 5-amino-4-cyano-1,3-oxazoles, where the C5 carbon consistently appears around 163 ppm and the C4 carbon is found significantly upfield at approximately 87 ppm.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 101 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |

|---|---|---|

| C=O (Amide) | 165 - 170 | Typical chemical shift for a primary amide carbonyl carbon. |

| C5 (Oxazole) | 162 - 165 | Shielded by the strong electron-donating effect of the attached -NH₂ group.[1] |

| C2 (Oxazole) | 145 - 150 | Deshielded position between the ring oxygen and nitrogen atoms.[1] |

| C4 (Oxazole) | 85 - 90 | Shielded position adjacent to the electron-rich C5. This upfield shift is characteristic of this substitution pattern.[1] |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, amide-containing compounds and for its ability to slow the exchange of N-H protons, often allowing for their clear observation.

-

Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the internal reference.

-

¹H NMR Acquisition: Acquire data using a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration is possible if needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of at least 1-2 hours is recommended due to the lower natural abundance of ¹³C and the presence of a quaternary carbon (C4).

Caption: NMR experimental and processing workflow.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule, acting as a molecular fingerprint.

-

Expertise & Experience: The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds. The amine and amide N-H stretches are expected in the 3200-3450 cm⁻¹ region, likely appearing as multiple, somewhat broad peaks. The amide C=O stretch (Amide I band) is a strong, sharp absorption expected around 1660-1680 cm⁻¹. The oxazole ring itself will contribute to signals in the fingerprint region (1400-1600 cm⁻¹), corresponding to C=N and C=C stretching vibrations. This pattern is consistent with published data for structurally similar 5-amino-4-cyano-oxazoles, which show strong N-H stretches above 3300 cm⁻¹ and a prominent oxazole ring vibration near 1666 cm⁻¹.[1]

Table 3: Predicted Characteristic IR Absorptions (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3200 | Medium-Strong | N-H Stretch | Primary Amide (-CONH₂) |

| 1680 - 1660 | Strong, Sharp | C=O Stretch (Amide I) | Carboxamide |

| 1650 - 1580 | Medium | N-H Bend / C=N Stretch | Amine / Oxazole Ring |

| 1620 - 1550 | Medium | N-H Bend (Amide II) | Carboxamide |

| 1450 - 1350 | Medium | C-N Stretch | Amine / Amide |

Caption: Correlation of functional groups to IR peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity and stability through fragmentation analysis.

-

Expertise & Experience: Using electrospray ionization (ESI) in positive mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of 128.0. The fragmentation pattern is predictable based on the structure. The most likely initial fragmentation steps involve the loss of stable neutral molecules. A key fragmentation observed in analogous 5-amino-4-cyano-oxazoles is the loss of carbon monoxide (CO) from the oxazole ring, a common pathway for this heterocycle.[1] Following this, cleavage of the carboxamide group is expected.

Table 4: Predicted ESI-MS Fragments

| m/z (Predicted) | Ion Formula | Loss | Rationale |

|---|---|---|---|

| 128.0 | [C₄H₆N₃O₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 111.0 | [C₄H₅N₂O₂]⁺ | NH₃ | Loss of ammonia from the amide or amine. |

| 100.0 | [C₃H₄N₃O]⁺ | CO | Loss of carbon monoxide from the oxazole ring.[1] |

| 84.0 | [C₃H₄N₃]⁺ | CONH₂ | Cleavage of the entire carboxamide group. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of methanol or acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid. Causality: Formic acid is added to promote protonation of the molecule, ensuring efficient ionization and the formation of the [M+H]⁺ ion in positive mode ESI.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum (e.g., from m/z 50 to 300) to identify the molecular ion.

-

MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 128) for collision-induced dissociation (CID) to generate a fragment ion spectrum. Vary the collision energy to optimize fragmentation.

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectroscopic data presented in this guide, based on fundamental principles and validated by data from closely related structures, provides a robust framework for researchers. The characteristic downfield singlet of H2 in ¹H NMR, the unique upfield shift of C4 in ¹³C NMR, the strong amide C=O stretch in IR, and the definitive [M+H]⁺ ion with its predictable fragmentation pattern in MS collectively form a unique spectroscopic signature for this important synthetic building block. Adherence to these analytical principles ensures the high fidelity required for successful drug discovery and development programs.

References

The Role of AICAR in the AMP-Activated Protein Kinase (AMPK) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), a pivotal pharmacological tool in metabolic research. Initially, we address a common point of nomenclature confusion, clarifying that while the query specified "5-Aminooxazole-4-carboxamide," the compound universally recognized for its potent activation of the AMP-activated protein kinase (AMPK) pathway is AICAR. This document synthesizes the core mechanism of AICAR action, detailing its cellular uptake, conversion to the AMP mimetic ZMP, and subsequent allosteric activation of AMPK. We will dissect the downstream consequences of this activation on key metabolic processes, including glucose uptake, fatty acid oxidation, and the inhibition of anabolic pathways. This guide is structured to provide not only a robust theoretical framework but also actionable, field-proven experimental protocols, data interpretation strategies, and critical considerations for the use of AICAR in a research setting.

Introduction: The Central Role of AMPK and the Utility of AICAR

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy homeostasis.[1] It is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[2] AMPK activation orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) while inhibiting anabolic, ATP-consuming processes (e.g., protein and lipid synthesis).[2] This central role in metabolic regulation has positioned AMPK as a significant therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[3][4][5][6]

To investigate the multifaceted roles of AMPK, researchers rely on specific and reliable methods of activation. 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) has emerged as a widely used pharmacological activator for this purpose.[7][8] It is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide-1-D-ribofuranosyl-5′-monophosphate (ZMP).[9] ZMP acts as an AMP mimetic, allosterically activating AMPK without altering the cellular AMP/ATP ratio.[10][11] This property makes AICAR an invaluable tool for isolating and studying the specific downstream effects of AMPK activation.[11]

It is important to note that while the initial query for this guide mentioned "this compound," the compound with a well-established and extensive history as an AMPK activator in the scientific literature is 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR). This guide will therefore focus on AICAR and its role in the AMPK pathway.

Mechanism of Action: From AICAR to AMPK Activation

The journey of AICAR from a treatment solution to an activator of the AMPK cascade involves a series of well-defined steps:

-

Cellular Uptake: Being a cell-permeable nucleoside, AICAR is transported into the cell.[1][7]

-

Phosphorylation to ZMP: Once inside the cell, adenosine kinase phosphorylates AICAR to its active form, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[7][12]

-

AMP Mimicry and Allosteric Activation: ZMP structurally resembles adenosine monophosphate (AMP).[10][12] It binds to the γ-subunit of the AMPK heterotrimeric complex at the same sites as AMP.[7][13] This binding induces a conformational change that allosterically activates the kinase.[7][13]

-

Promotion of Phosphorylation: ZMP binding also promotes the phosphorylation of a critical threonine residue (Thr172) on the α-catalytic subunit of AMPK by upstream kinases, most notably Liver Kinase B1 (LKB1).[1][7] This phosphorylation event is a key step in full AMPK activation.

-

Inhibition of Dephosphorylation: The binding of ZMP to the γ-subunit also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.[7][13]

This multi-pronged mechanism ensures a robust and sustained activation of AMPK, allowing for the study of its downstream effects.

Caption: Mechanism of AICAR-mediated AMPK activation.

Downstream Effects of AICAR-Mediated AMPK Activation

The activation of AMPK by AICAR triggers a wide array of metabolic changes designed to restore cellular energy balance. These effects are tissue-specific but generally involve the stimulation of catabolism and the inhibition of anabolism.[10]

Carbohydrate Metabolism

-

Increased Glucose Uptake: In skeletal muscle, AICAR-induced AMPK activation stimulates glucose uptake, largely through the translocation of the glucose transporter GLUT4 to the plasma membrane.[14] This is a key mechanism by which AICAR can enhance glucose disposal and improve insulin sensitivity.[3][5]

-

Inhibition of Gluconeogenesis: In the liver, AICAR treatment inhibits gluconeogenesis, the process of synthesizing glucose.[7] This contributes to the hypoglycemic effects observed with AICAR administration.[7]

Lipid Metabolism

-

Increased Fatty Acid Oxidation: AMPK activation by AICAR leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC).[14][15] ACC is the rate-limiting enzyme in fatty acid synthesis, and its inhibition leads to a decrease in malonyl-CoA levels. This relieves the inhibition of carnitine palmitoyltransferase-1 (CPT1), allowing for increased transport of fatty acids into the mitochondria for oxidation.[14]

-

Inhibition of Fatty Acid and Cholesterol Synthesis: In lipogenic tissues like the liver and adipose tissue, AICAR-mediated AMPK activation suppresses the synthesis of fatty acids and cholesterol.[7]

Protein Metabolism

-

Inhibition of Protein Synthesis: AMPK activation generally inhibits protein synthesis to conserve energy.[7][16] This is primarily achieved through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[7][16] AICAR has been shown to prevent the leucine-stimulated increase in protein synthesis in skeletal muscle.[16][17]

Other Key Cellular Processes

-

Mitochondrial Biogenesis: Chronic activation of AMPK, as can be achieved with prolonged AICAR treatment, can stimulate mitochondrial biogenesis, the process of creating new mitochondria.[10][18] This enhances the cell's capacity for energy production.

-

Autophagy: AMPK can induce autophagy, a cellular recycling process that degrades damaged organelles and proteins to provide substrates for energy production.

Experimental Protocols and Methodologies

The successful use of AICAR in research requires careful attention to experimental design and execution. The following protocols provide a foundation for in vitro studies.

Cell Culture and AICAR Treatment

This protocol outlines the general steps for treating cultured cells with AICAR to investigate its effects on the AMPK pathway.

Materials:

-

Cultured cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes, 3T3-L1 adipocytes)

-

Complete cell culture medium

-

AICAR (Acadesine) powder

-

Sterile, nuclease-free water or DMSO for stock solution preparation

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.

-

AICAR Stock Solution Preparation: Prepare a sterile stock solution of AICAR. A common stock concentration is 50-100 mM in sterile water or DMSO.[19] Aliquot and store at -20°C to -80°C.[19][20] Avoid repeated freeze-thaw cycles.[19]

-

Treatment: Thaw an aliquot of the AICAR stock solution. Dilute the stock solution directly into pre-warmed culture medium to the desired final concentration. Typical working concentrations range from 0.25 mM to 2 mM.[19][21]

-

Incubation: Remove the existing medium from the cells and replace it with the AICAR-containing medium. Incubate the cells for the desired period. Incubation times can range from 30 minutes for acute signaling studies to several hours for metabolic or gene expression analyses.

-

Cell Lysis and Downstream Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for the intended downstream application (e.g., Western blotting, kinase activity assay).

Caption: General experimental workflow for in vitro AICAR studies.

Western Blotting for AMPK and ACC Phosphorylation

A key method to confirm the activation of the AMPK pathway is to measure the phosphorylation of AMPK itself (at Thr172) and its well-characterized downstream target, ACC (at Ser79 in rodent models).[15][16]

Procedure (abbreviated):

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

AMPK Kinase Activity Assay

While Western blotting confirms the phosphorylation state, a direct kinase activity assay measures the functional activity of AMPK. Several commercial kits are available, often utilizing a luminescent or ELISA-based format.[22][23]

Principle of a Luminescent Kinase Assay (e.g., ADP-Glo™): [22]

-

Kinase Reaction: Immunoprecipitated or purified AMPK is incubated with a specific substrate peptide (e.g., SAMS peptide), ATP, and the cell lysate or compound of interest.[23]

-

ADP Formation: Active AMPK phosphorylates the substrate, converting ATP to ADP.

-

ATP Depletion: The remaining ATP from the kinase reaction is depleted.

-

ADP to ATP Conversion: The ADP generated in the kinase reaction is converted back to ATP.

-

Luminescent Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP formed and thus to the AMPK activity.[22]

Data Interpretation and Critical Considerations

Quantitative Data Summary

| Parameter | Typical Range/Value | Cell/System Type | Reference |

| AICAR Working Concentration | 0.25 - 2.0 mM | Various cell lines | [19][21] |

| Incubation Time (Acute) | 30 - 120 minutes | Signaling studies | [24] |

| Incubation Time (Chronic) | 4 - 24 hours | Gene expression, metabolic adaptation | [25][26] |

| Expected p-AMPK Increase | 2- to 15-fold | Muscle, adipocytes | [16][25] |

| Expected p-ACC Increase | 1.5- to 5-fold | Muscle, various cell lines | [15][16][26] |

Causality and Experimental Controls

To ensure that the observed effects are indeed mediated by AMPK, it is crucial to include appropriate controls:

-

Dose-Response and Time-Course: Perform experiments with varying concentrations of AICAR and at different time points to establish a clear relationship between treatment and effect.

-

AMPK-Independent Effects: Be aware that at high concentrations or with prolonged exposure, AICAR can have AMPK-independent effects, often related to its role as a purine precursor.[7] It is important to correlate observed effects with direct measures of AMPK activation (p-AMPK, p-ACC).

-

Genetic Controls: The gold standard for demonstrating AMPK dependence is to use genetic models, such as cells with AMPK knockout or knockdown, or cells expressing a dominant-negative AMPK mutant.[27] The effects of AICAR should be blunted or absent in these models.

-

Pharmacological Inhibitors: While useful, pharmacological inhibitors of AMPK (like Compound C) should be used with caution, as they can have off-target effects.

Conclusion and Future Directions

AICAR remains an indispensable tool for elucidating the complex roles of the AMPK signaling pathway in health and disease. Its ability to specifically activate AMPK without perturbing cellular adenylate pools provides a unique advantage for researchers.[11] By understanding its mechanism of action and employing rigorous experimental design with appropriate controls, scientists can continue to unravel the therapeutic potential of targeting the AMPK pathway for metabolic disorders, cancer, and other conditions.[3][4][5][6][28] Future research will likely focus on developing more specific AMPK activators with improved pharmacokinetic properties and exploring the potential for synergistic effects when combining AICAR with other therapeutic agents.[13][29]

References

- 1. AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pinnaclepeptides.com [pinnaclepeptides.com]

- 4. nrtimes.co.uk [nrtimes.co.uk]

- 5. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]

- 6. elementsarms.com [elementsarms.com]

- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review | MDPI [mdpi.com]

- 9. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 10. bc9.co [bc9.co]

- 11. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of AMP-activated protein kinase by 5-aminoimidazole-4-carboxamide-1-beta-D-ribonucleoside prevents leucine-stimulated protein synthesis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. usada.org [usada.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. promega.com [promega.com]

- 23. biorxiv.org [biorxiv.org]

- 24. apexbt.com [apexbt.com]

- 25. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Aminooxazole-4-carboxamide

Introduction

5-Aminooxazole-4-carboxamide is a heterocyclic organic compound featuring an oxazole ring, a structure of interest in medicinal chemistry and drug development. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. These two parameters dictate a molecule's journey from a drug substance into a viable drug product, influencing everything from bioavailability and dosing to formulation, storage conditions, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the solubility and stability of this compound. The methodologies described herein are grounded in established scientific principles and regulatory expectations, providing the robust data necessary for informed decision-making throughout the development lifecycle. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep and practical understanding of the subject matter.

Physicochemical Characterization

Before embarking on solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.

-

Chemical Structure: this compound has the molecular formula C₄H₅N₃O₂.[1] Its structure, featuring an aromatic oxazole ring, an amino group, and a carboxamide group, suggests potential for hydrogen bonding and ionization, which are key determinants of its behavior in aqueous media.

-

pKa (Predicted): The oxazole ring is weakly basic (conjugate acid pKa of oxazole is ~0.8), while the amino group introduces a more significant basic center.[2] The amide group is generally neutral. Predicting the pKa values is crucial as it informs which pH ranges will be most relevant for solubility and stability, as the molecule's ionization state will change with pH.

-

LogP (Predicted): The predicted LogP (partition coefficient) of 0.63720 suggests the molecule has a relatively hydrophilic character.[1] This is a preliminary indicator that aqueous solubility may be favorable, but experimental verification is essential.

Aqueous Solubility Profiling

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility is a frequent cause of failure in drug development. Therefore, accurately determining the solubility of this compound under various conditions is a primary objective.

The Gold Standard: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is widely regarded as the definitive technique for measuring thermodynamic, or equilibrium, solubility.[3][4] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.[5]

The core principle is to allow the system to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is the true, stable value, not a transient, supersaturated state. Using a buffer system maintains a constant pH, which is critical for ionizable compounds.[3]

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess is critical to ensure that equilibrium with the solid phase is maintained.[3]

-

Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).[6][7]

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[7][8] Agitate for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be determined preliminarily.[3][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifuge or filter the aliquot (using a filter material, like PVDF, that does not bind the compound) to remove any remaining microparticulates.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8]

-

Verification: At the end of the experiment, the pH of the suspension should be measured to ensure it has not deviated from the initial buffer pH.[3][7]

pH-Solubility Profiling

For an ionizable compound like this compound, solubility can vary significantly with pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for guiding formulation development.[6][10]

The shake-flask protocol described above should be repeated across a range of pH values (e.g., from pH 1 to 10) to generate a complete profile. The resulting data will reveal the pH of minimum and maximum solubility, which is invaluable information.

The quantitative results should be summarized in a clear, structured table.

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 25 | [Insert Data] | [Insert Data] |

| 4.5 | 25 | [Insert Data] | [Insert Data] |

| 6.8 | 25 | [Insert Data] | [Insert Data] |

| 7.4 | 25 | [Insert Data] | [Insert Data] |

| 9.0 | 25 | [Insert Data] | [Insert Data] |

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, determining intrinsic stability, and establishing a re-test period or shelf life.[11][12][13] Forced degradation, or stress testing, is a key part of this process, designed to accelerate the degradation of the molecule to generate its likely degradation products and validate the analytical methods used to detect them.[14][15][16]

The Core Objective: Developing a Stability-Indicating Method

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM).[17][18] This is typically an HPLC method capable of separating the intact drug from all its degradation products and any process impurities.[17][18] The forced degradation studies are the ultimate test of this method's specificity.

Experimental Workflow for Stability Studies